Terpendole K
Description
Structure
3D Structure
Properties
Molecular Formula |
C32H39NO5 |
|---|---|
Molecular Weight |
517.7 g/mol |
IUPAC Name |
(1R,2S,13S,16S,17S,19R,20R,22S,25S)-1,2,24,24-tetramethyl-22-(2-methylprop-1-enyl)-18,21,23,26-tetraoxa-4-azaoctacyclo[14.13.0.02,13.03,11.05,10.017,19.017,27.020,25]nonacosa-3(11),5,7,9,27-pentaen-16-ol |
InChI |
InChI=1S/C32H39NO5/c1-17(2)15-23-36-24-26(28(3,4)37-23)35-22-12-13-29(5)30(6)18(11-14-31(29,34)32(22)27(24)38-32)16-20-19-9-7-8-10-21(19)33-25(20)30/h7-10,12,15,18,23-24,26-27,33-34H,11,13-14,16H2,1-6H3/t18-,23-,24+,26-,27+,29+,30+,31-,32-/m0/s1 |
InChI Key |
LUGOSEHTWGECJM-KYKWBTGESA-N |
Isomeric SMILES |
CC(=C[C@H]1O[C@H]2[C@@H]3[C@@]4(O3)C(=CC[C@]5([C@]4(CC[C@@H]6[C@@]5(C7=C(C6)C8=CC=CC=C8N7)C)O)C)O[C@@H]2C(O1)(C)C)C |
Canonical SMILES |
CC(=CC1OC2C(C(O1)(C)C)OC3=CCC4(C5(C(CCC4(C36C2O6)O)CC7=C5NC8=CC=CC=C78)C)C)C |
Origin of Product |
United States |
Discovery, Isolation, and Production of Terpendole K
Methodologies for Extraction and Purification
Chromatographic Techniques (e.g., HPLC)
The purification of Terpendole K from crude biological extracts is a multi-step process heavily reliant on chromatographic techniques. sci-hub.senih.gov These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase. pharmacy180.comexcedr.com
Initial purification often involves column chromatography using a solid adsorbent like silica (B1680970) gel. tandfonline.com A gradient of solvents with increasing polarity, such as a mixture of hexane (B92381) and ethyl acetate (B1210297), is used to elute different fractions from the column. tandfonline.com This initial separation provides fractions enriched with indole (B1671886) diterpenes.
For finer separation and to obtain pure this compound, High-Performance Liquid Chromatography (HPLC) is employed. sci-hub.senih.gov Preparative HPLC is used to isolate the target compound from the enriched fractions. sci-hub.semdpi.com A common approach utilizes a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of solvents like acetonitrile (B52724) and water or methanol (B129727) and water. sci-hub.senih.gov The specific gradient and solvent composition are optimized to achieve the best separation of the various terpendole analogs present in the mixture. nih.gov The purity of the isolated this compound is then verified using analytical HPLC, often with high-resolution mass spectrometry (HRMS) detection to confirm the molecular formula. sci-hub.se
Table 1: Exemplary HPLC Parameters for Terpendole Isolation
| Parameter | Specification | Source |
| Column | Reversed-phase C18 | sci-hub.senih.gov |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | sci-hub.senih.gov |
| Detection | High-Resolution Mass Spectrometry (HRMS) | sci-hub.se |
Solvent Extraction Protocols
The initial step in isolating this compound from its natural source, such as a fungal culture or plant material, is solvent extraction. sci-hub.senih.gov This technique, also known as liquid-liquid extraction, separates compounds based on their relative solubilities in two immiscible liquids, typically an aqueous phase and an organic solvent. organomation.comwikipedia.org
For the extraction of terpendoles from a fungal culture, the broth is typically extracted with an organic solvent like ethyl acetate. nih.gov The culture broth, after an initial extraction with ethanol (B145695) and subsequent concentration, is partitioned with ethyl acetate. nih.gov The organic layer, containing this compound and other lipophilic compounds, is then separated from the aqueous layer. nih.gov This process is often repeated to maximize the yield. chromatographyonline.com The combined organic extracts are then concentrated under reduced pressure to yield a crude extract. nih.gov
In the case of plant material, a similar principle applies. For instance, seeds of Ipomoea asarifolia are subjected to solvent extraction to isolate the indole diterpenes. sci-hub.se The choice of solvent is crucial and depends on the polarity of the target compound. chromatographyonline.com Terpendoles are soluble in solvents like methanol, ethyl acetate, and chloroform, but insoluble in water and hexane. kitasato-u.ac.jp The efficiency of the extraction can be influenced by factors such as the pH of the aqueous phase, which can be adjusted to suppress the ionization of the target molecule and make it more soluble in the organic solvent. chromatographyonline.com
Structural Elucidation and Chemical Characterization
The definitive structure of Terpendole K and its congeners has been established through a combination of advanced spectroscopic and spectrometric methods. These techniques provide a comprehensive picture of the molecule's connectivity and stereochemistry.
Advanced Spectroscopic Methodologies for Structural Determination
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications (1D and 2D): One-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy have been indispensable in mapping the atomic framework of this compound. nih.govusda.gov Techniques such as 1H and 13C NMR provide fundamental information about the chemical environment of each proton and carbon atom. sci-hub.se Further insights are gained from 2D NMR experiments, including COSY, HSQC, and HMBC, which reveal the connectivity between adjacent atoms and through several bonds, respectively. nih.gov This collective data allows for the piecing together of the complex ring systems and the assignment of specific resonances to individual atoms within the molecule. nih.govsci-hub.senih.gov The structural elucidation of new terpendole analogues, such as terpendoles N, O, and P, has also heavily relied on these extensive NMR analyses. nih.govmdpi.comresearchgate.netscispace.comresearchgate.net
High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS): High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of this compound, providing a highly accurate molecular formula. nih.govsci-hub.se This technique, often coupled with liquid chromatography (LC-MS), allows for the separation and identification of individual compounds from complex mixtures. sci-hub.semdpi.comnih.gov Tandem Mass Spectrometry (MS/MS) further aids in structural characterization by inducing fragmentation of the parent ion and analyzing the resulting daughter ions. nih.govusda.gov The fragmentation patterns offer valuable clues about the molecule's substructures, corroborating the data obtained from NMR spectroscopy. nih.gov This combined approach has been successfully used to identify this compound and its isomers in various plant and fungal sources. nih.govusda.govsci-hub.se
Table 1: Spectroscopic Data for a Related Terpendole Analogue, Terpendole O
| Position | 13C-NMR (δC, type) | 1H-NMR (δH, multi, J Hz) | HMBC Correlations |
| 1-NH | - | 10.69 (s) | 2, 18, 19, 24 |
| 2 | 152.3, C | - | - |
| 3 | 78.0, C | - | - |
| 4 | 45.4, C | - | - |
| 5 | 23.3, CH2 | 1.15-1.21 (m) | 4, 6, 7, 12 |
| 6 | 28.1, CH2 | 1.32 (m), 1.88 (m) | 4, 7, 12 |
| 7 | 70.6, CH | 4.02 (dd, 10.2, 7.4) | 5, 6, 8, 9, 11, 12 |
| 8 | 42.1, CH2 | 1.48 (m), 1.63 (m) | 4, 7, 9, 10, 12, 27 |
| 9 | 71.0, C | - | - |
| 10 | 70.1, CH | 4.50 (d, 2.0) | 8, 9, 11, 12, 27 |
| 11 | 58.9, CH | 4.88 (d, 2.0) | 7, 10, 12, 13, 27 |
| 12 | 67.0, C | - | - |
| 13 | 76.5, C | - | - |
| 13-OH | - | 4.50 (s) | 4, 12, 13, 14, 15 |
| 14 | 24.3, CH3 | 1.14 (s) | 4, 13, 15 |
| 15 | 14.9, CH3 | 1.04 (s) | 4, 13, 14 |
| 16 | 41.5, CH | 2.04 (m) | 3, 17, 18, 25 |
| 17 | 25.0, CH2 | 1.50 (m), 1.63 (m) | 3, 16, 18 |
| 18 | 114.3, C | - | - |
| 19 | 124.1, C | - | - |
| 20 | 128.0, C | - | - |
| 21 | 118.0, CH | 7.20 (d, 8.4) | 19, 23 |
| 22 | 120.8, CH | 7.11 (t, 7.6) | 20, 24 |
| 23 | 107.5, CH | 6.63 (d, 7.6) | 19, 21 |
| 24 | 139.7, C | - | - |
| 25 | 19.5, CH3 | 1.08 (s) | 3, 16 |
| 26 | 28.2, CH3 | 1.12 (s) | 9, 27, 29 |
| 27 | 74.1, C | - | - |
| 28 | 16.7, CH3 | 1.22 (s) | 9, 27, 29 |
| 29 | 28.2, CH3 | 1.12 (s) | 9, 27, 28 |
| 31 | 70.1, CH | 4.50 (d, 2.0) | 10, 27 |
| 32 | 169.9, C | - | - |
| 33 | 20.9, CH3 | 2.04 (s) | 32 |
| 34 | 121.2, CH | 6.63 (d, 7.6) | 32, 35, 36 |
| 35 | 139.7, C | - | - |
| 36 | 18.7, CH3 | 1.88 (s) | 34, 35 |
| 37 | 32.3, CH2 | 2.93 (tt, 6.0, 2.0), 3.01 (t, 7.6, 8.4) | 21, 38, 39 |
| 38 | 63.4, CH | 2.93 (tt, 6.0, 2.0) | 37, 39, 40, 41 |
| 39 | 57.9, C | - | - |
| 40 | 18.7, CH3 | 1.22 (s) | 38, 39, 41 |
| 41 | 24.6, CH3 | 1.22 (s) | 38, 39, 40 |
| Data sourced from a 2020 study on new terpendole congeners. nih.govresearchgate.net |
X-ray Crystallographic Insights from Related Terpendoles
While specific X-ray crystallographic data for this compound is not detailed in the provided context, the structures of related terpendoles, such as Terpendole C, D, and E, have been confirmed by this definitive technique. kitasato-u.ac.jpsatoshi-omura.infonih.gov X-ray crystallography provides unambiguous proof of the relative and absolute stereochemistry of a molecule by mapping the electron density of a single crystal. csic.es This information is crucial for understanding the three-dimensional arrangement of the complex, fused ring systems characteristic of the terpendole family. kitasato-u.ac.jpsatoshi-omura.info The stereochemical details gleaned from these related compounds provide a strong basis for inferring the stereochemistry of this compound, especially when combined with NOE (Nuclear Overhauser Effect) data from NMR experiments. nih.gov
Core Structural Features of this compound and its Indole (B1671886) Diterpene Framework
This compound belongs to the indole diterpene class of natural products, which are characterized by a common structural motif. mdpi.commedchemexpress.com This framework consists of a diterpene-derived portion fused to an indole ring system. kitasato-u.ac.jpnih.gov The diterpene part is typically a complex, polycyclic structure. mdpi.com Most terpendoles, including this compound, share a common indoloditerpene core. kitasato-u.ac.jpmdpi.comnih.gov A distinguishing feature of many terpendoles is the presence of an additional isoprene (B109036) unit, which can be attached at various positions on the diterpene skeleton and may form additional rings, as seen in this compound. mdpi.com This intricate and highly oxygenated architecture is responsible for the diverse biological activities observed within this family of compounds.
Characterization of this compound Analogues and Congeners
A significant number of analogues and congeners of this compound have been isolated and characterized, primarily from fungal sources like Albophoma yamanashiensis and Volutella citrinella, as well as from plants such as Ipomoea asarifolia. nih.govmdpi.comscispace.comresearchgate.netsci-hub.sekitasato-u.ac.jpsatoshi-omura.infomdpi.commedchemexpress.comnih.gov These related compounds often differ by the degree and position of hydroxylation, the presence or absence of double bonds, or variations in the appended isoprene unit. sci-hub.semdpi.com
For instance, terpendoles A through L were isolated from Albophoma yamanashiensis, all sharing the same indoloditerpene core but with variations in their side chains. mdpi.comnih.gov More recently, new congeners designated as terpendoles N, O, and P were discovered from Volutella citrinella. nih.govmdpi.comresearchgate.net The study of these naturally occurring analogues provides valuable insights into the structure-activity relationships within the terpendole family. nih.gov For example, 11-hydroxy-12,13-epoxythis compound, an isomer of this compound, was identified in Ipomoea asarifolia and Ipomoea muelleri. sci-hub.se The isolation and characterization of this diverse suite of related molecules underscore the biosynthetic plasticity of the producing organisms. mdpi.com
Biosynthesis of Terpendole K and Associated Pathways
Precursor Molecules and Initial Enzymatic Transformations
The biosynthesis of Terpendole K begins with the convergence of two primary metabolic pathways, supplying the fundamental building blocks for its indole (B1671886) and diterpene moieties.
Derivation from Geranylgeranyl Diphosphate (B83284) (GGPP) and an Indole Moiety
The core structure of this compound, like other indole diterpenoids, is derived from geranylgeranyl diphosphate (GGPP) and an indole moiety. researchgate.netmdpi.comkib.ac.cn GGPP, a 20-carbon isoprenoid, provides the diterpene backbone, while the indole ring is typically derived from indole-3-glycerol phosphate (B84403) (IGP), a tryptophan precursor. kib.ac.cn The initial and committing step in the biosynthesis is the condensation of these two precursors. acs.org This reaction is catalyzed by a prenyltransferase, which attaches the geranylgeranyl group to the indole nucleus, forming 3-geranylgeranylindole (3-GGI). acs.orguniprot.org This molecule serves as the common precursor for a vast array of indole diterpenoids. kib.ac.cn
Role of Paspaline (B1678556) as a Central Intermediate in Terpendole Biosynthesis
Following the formation of 3-GGI, a series of enzymatic transformations, including epoxidation and cyclization, lead to the formation of paspaline. acs.orguniprot.org Paspaline is a pivotal intermediate in the biosynthesis of numerous indole diterpenoids, including the terpendoles. researchgate.netnih.govnih.gov Its formation marks a significant branch point in the pathway, from which various tailoring enzymes diverge to create a diversity of final products. nih.gov The biosynthesis of paspaline from 3-GGI is a multi-step process catalyzed by a FAD-dependent monooxygenase and a terpene cyclase. acs.orguniprot.org In the context of this compound synthesis, paspaline undergoes further enzymatic modifications to yield the final complex structure. uniprot.orgresearchgate.net
Identification and Functional Annotation of Biosynthetic Gene Clusters (BGCs)
The enzymes responsible for the biosynthesis of this compound are encoded by a set of genes physically clustered together in the fungal genome, known as a biosynthetic gene cluster (BGC).
The TER Biosynthetic Gene Cluster in Tolypocladium album and Chaunopycnis alba
The biosynthetic gene cluster responsible for producing terpendoles, designated as the TER cluster, has been identified in the filamentous fungi Tolypocladium album (also known as Chaunopycnis alba). nih.govacs.orguniprot.org This cluster contains the genetic instructions for the enzymes that catalyze the entire biosynthetic pathway, from the initial precursor condensation to the final tailoring reactions that yield this compound and its congeners. nih.govnih.gov The identification and functional analysis of the TER cluster have been crucial in elucidating the step-by-step synthesis of these complex molecules. nih.govnih.gov Interestingly, research has shown that in T. album, the TER cluster can functionally interact with another discrete indole sesquiterpenoid (IST) gene cluster, expanding the diversity of biosynthetically accessible terpendoles. nih.govacs.org
Enzymology of Terpendole Biosynthesis
The synthesis of this compound is dependent on the coordinated action of several classes of enzymes, with prenyltransferases playing a critical role in the initial stages of the pathway.
Prenyltransferases (PTs)
Prenyltransferases (PTs) are a key class of enzymes in the biosynthesis of this compound and other indole diterpenoids. mdpi.comfrontiersin.org These enzymes catalyze the transfer of a prenyl group, such as geranylgeranyl, to an acceptor molecule. mdpi.comfrontiersin.org In the terpendole pathway, a specific prenyltransferase, TerC, is responsible for the initial condensation of GGPP with the indole moiety to form 3-GGI. mdpi.com Another prenyltransferase, TerF, is involved in later tailoring steps, specifically the prenylation of a hydroxyl group on an intermediate, terpendole I, leading towards the formation of terpendole C, a precursor to this compound. uniprot.orgnih.gov The study of these enzymes provides insight into the diversification of indole diterpenoid structures. nih.gov
Terpene Cyclases (TCs)
Terpene cyclases (TCs) are pivotal enzymes that catalyze the intricate cyclization of the linear geranylgeranyl pyrophosphate (GGPP) precursor, forming the complex polycyclic core of indole diterpenoids. mdpi.com In the biosynthesis of this compound, the key terpene cyclase is TerB. uniprot.orgnih.gov Following the initial prenylation of an indole moiety with GGPP to form 3-geranylgeranylindole (3-GGI) and a subsequent epoxidation, TerB catalyzes a regio- and stereospecific cyclization cascade. This process transforms the epoxidized intermediate into the foundational hexacyclic structure of paspaline, the first stable cyclized intermediate in the pathway. uniprot.orgrsc.orguniprot.org
Historically, TCs of the IdtB/PaxB type were thought to be solely responsible for the entire cyclization process leading to paspaline. rsc.orgresearchgate.net However, recent research has unveiled a more complex mechanism. It is now understood that a previously overlooked class of cyclases, designated IdtA in Eurotiomycetes fungi and IdtS in Sordariomycetes fungi, plays a crucial role. rsc.org These enzymes are responsible for the formation of the tetrahydropyran (B127337) (THP) ring, a characteristic feature of paspaline-type indole diterpenoids, including the terpendoles. rsc.orgresearchgate.net This discovery has refined the understanding of the biosynthetic pathway, indicating that the construction of the paspaline skeleton is a multi-step process involving distinct cyclases. The IdtB/PaxB-type cyclase (like TerB) works in concert with an IdtA/IdtS-type cyclase to achieve the final paspaline structure. rsc.orgontosight.ai
Flavin-Dependent Monooxygenases (FMOs)
Flavin-dependent monooxygenases (FMOs) are critical for initiating the cyclization cascade by introducing an epoxide group onto the geranylgeranyl chain of 3-GGI. mdpi.comnih.gov These enzymes utilize flavin adenine (B156593) dinucleotide (FAD) as a cofactor and molecular oxygen to perform highly specific oxidation reactions. nih.govmdpi.com In the terpendole biosynthetic gene cluster, this function is carried out by the FAD-dependent monooxygenase TerM. uniprot.orgnih.gov
The biosynthesis begins with the formation of 3-GGI. TerM then catalyzes the epoxidation of one of the double bonds in the diterpene tail of 3-GGI. uniprot.orgrsc.org This epoxidation is a crucial activation step, as the resulting epoxide ring provides the electrophilic center necessary to trigger the subsequent cascade of ring closures catalyzed by the terpene cyclase, TerB. rsc.orguniprot.org This precise epoxidation ensures the correct stereochemistry of the resulting polycyclic structure, highlighting the importance of FMOs in establishing the core architecture of indole diterpenoids. nih.gov The action of TerM is analogous to that of PaxM in the paxilline (B40905) pathway and LtmM in the lolitrem B pathway, which also perform a similar epoxidation function on the 3-GGI precursor. rsc.orgapsnet.org
Cytochrome P450 Monooxygenases (P450s)
Following the formation of the common intermediate paspaline, the biosynthetic pathway to this compound is characterized by a series of oxidative modifications catalyzed by Cytochrome P450 monooxygenases (P450s). mdpi.comuniprot.org These enzymes are responsible for the structural diversification of the paspaline scaffold, leading to the various members of the terpendole family. The terpendole gene cluster encodes at least three key P450s: TerQ, TerP, and TerK. nih.govuniprot.org
The process initiates with TerQ , which hydroxylates paspaline at the C-11 position to produce terpendole E. nih.govuniprot.org Terpendole E is a key branching point in the biosynthesis of various terpendoles. Subsequently, the P450 monooxygenase TerP acts on terpendole E, converting it to 13-desoxyterpendole I. uniprot.org Another crucial hydroxylation is then performed by TerQ , which exhibits substrate promiscuity by hydroxylating 13-desoxyterpendole I at the C-13 position to yield terpendole I. uniprot.org
The final steps toward this compound involve further modifications, where the P450 TerK , along with another enzyme, TerF (a prenyltransferase), is required for the conversion of terpendole I into terpendole C. uniprot.orguniprot.org Terpendole C is the direct precursor to this compound. mdpi.comuniprot.org This sequential and specific action of multiple P450s demonstrates their critical role in creating the chemical diversity observed within the terpendole class of indole diterpenoids. nih.gov
| Enzyme | Substrate(s) | Product(s) | Function in this compound Pathway |
| TerQ | Paspaline | Terpendole E | C-11 hydroxylation, creating a key intermediate. nih.govuniprot.org |
| 13-desoxyterpendole I | Terpendole I | C-13 hydroxylation. uniprot.org | |
| TerP | Terpendole E | 13-desoxyterpendole I | Conversion of Terpendole E to a downstream intermediate. nih.govuniprot.org |
| TerK | Terpendole I (with TerF) | Terpendole C | Required for the conversion of Terpendole I to Terpendole C, a late-stage precursor. uniprot.orguniprot.org |
Biosynthetic Interconnections with Other Indole Diterpenoids (e.g., Lolitrem B, Paxilline)
The biosynthesis of this compound is intricately linked to the pathways of other major indole diterpenoids, such as paxilline and lolitrem B, through a shared metabolic grid originating from common precursors. mdpi.comrsc.org The initial stages of these pathways are highly conserved. They all begin with the condensation of indole-3-glycerol phosphate (IGP) and geranylgeranyl pyrophosphate (GGPP) to form the acyclic intermediate 3-geranylgeranylindole (3-GGI). nih.govrsc.org This is followed by a conserved sequence of epoxidation and cyclization, catalyzed by an FMO (e.g., TerM, PaxM, LtmM) and a set of terpene cyclases, respectively, to produce the first key cyclized intermediate, paspaline. mdpi.comrsc.orguniprot.org
From paspaline, the pathways diverge, with specific tailoring enzymes, particularly P450 monooxygenases, directing the biosynthesis toward different structural classes. genome.jp
Terpendole Pathway: Paspaline is hydroxylated at C-11 by TerQ to form terpendole E, committing the molecule to the terpendole family, eventually leading to this compound after several more enzymatic steps. nih.govuniprot.org
Paxilline Pathway: In Penicillium paxilli, paspaline is converted to paxilline through the action of two different P450s, PaxP and PaxQ, which catalyze oxidations at different positions on the molecule. rsc.orgresearchgate.netontosight.ai
Lolitrem B Pathway: In endophytic fungi like Epichloë festucae, the biosynthesis of lolitrem B from paspaline involves a more complex series of modifications. This includes oxidations by P450s like LtmP and LtmQ, as well as additional prenylations and complex ring formations catalyzed by unique enzymes such as the prenyltransferase LtmE and the P450 LtmJ, leading to the characteristic lolitrem structure. uniprot.orguniprot.orgwikipedia.org
This metabolic branching illustrates how a small set of core biosynthetic genes can create a common molecular scaffold (paspaline), which is then elaborated by pathway-specific enzymes to generate a wide diversity of structurally complex and biologically active molecules. mdpi.com
| Feature | This compound Pathway | Paxilline Pathway | Lolitrem B Pathway |
| Common Precursor | Paspaline uniprot.org | Paspaline rsc.org | Paspaline uniprot.org |
| Key Diverging Enzyme(s) | TerQ (P450) uniprot.org | PaxP, PaxQ (P450s) rsc.orgresearchgate.net | LtmP, LtmQ (P450s); LtmE, LtmJ (Prenyltransferase, P450) uniprot.orguniprot.org |
| First Major Product after Paspaline | Terpendole E uniprot.org | 13-Desoxypaxilline researchgate.net | Terpendole E/F intermediates uniprot.orguniprot.org |
| Producing Organism Example | Tolypocladium album (Albophoma yamanashiensis) mdpi.comkitasato-u.ac.jp | Penicillium paxilli ontosight.aiwikipedia.org | Epichloë festucae var. lolii uniprot.orgnih.gov |
Experimental Methodologies for Pathway Elucidation (e.g., Gene Knockout, Heterologous Expression, Isotope Labeling and Feeding Experiments)
The elucidation of the complex biosynthetic pathway of this compound and related indole diterpenoids has been achieved through a combination of powerful molecular biology and biochemical techniques. rsc.org These methodologies allow researchers to assign functions to specific genes and map the sequential steps of the pathway.
Gene Knockout: This technique involves deleting or disrupting a specific gene in the producing organism to observe the effect on the metabolic profile. mdpi.com For instance, the knockout of the terP gene in Chaunopycnis alba (now Tolypocladium album) led to the accumulation of its substrate, terpendole E, and the disappearance of downstream products. nih.govresearchgate.net This experiment was crucial in confirming that TerP catalyzes the conversion of terpendole E to the next intermediate in the pathway. nih.gov
Heterologous Expression: This method involves transferring a gene or an entire gene cluster from the native organism into a more genetically tractable host, such as Aspergillus oryzae or Saccharomyces cerevisiae. mdpi.comnih.gov This allows for the functional characterization of enzymes in a clean background, free from the complex metabolic network of the original producer. The functions of the core biosynthetic genes for paspaline (paxG, paxC, paxM, paxB) were confirmed by successfully reconstituting its production in A. oryzae. rsc.org Similarly, expressing various combinations of the ter genes in a host system allows for the step-by-step reconstruction of the pathway to this compound. nih.govacs.org
Isotope Labeling and Feeding Experiments: These classical biochemical methods provide definitive proof of precursor-product relationships. In isotope labeling, precursors enriched with stable isotopes (e.g., ¹³C or ²H) are fed to the fungal culture. rsc.org The incorporation of these isotopes into the final product is then tracked using techniques like Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS). This approach was fundamental in proving that the indole ring of these compounds is derived from tryptophan (or its precursor IGP) and the diterpene core from GGPP. nih.govrsc.org Furthermore, feeding experiments with unlabeled, proposed intermediates (e.g., paspaline or terpendole E) to mutant strains or heterologous expression systems can confirm specific enzymatic steps by observing their conversion to downstream metabolites. nih.govacs.org
| Methodology | Description | Example in Indole Diterpenoid Research | Reference(s) |
| Gene Knockout | Disruption of a target gene to observe changes in metabolite production. | Knockout of terP in T. album resulted in the accumulation of terpendole E, confirming TerP's function. | nih.govmdpi.comresearchgate.net |
| Heterologous Expression | Expression of genes in a foreign host to characterize enzyme function or reconstitute a pathway. | The four-gene set required for paspaline biosynthesis was expressed in Aspergillus oryzae to produce paspaline. | rsc.orgnih.govnih.gov |
| Isotope Labeling & Feeding | Use of isotopically labeled precursors or unlabeled intermediates to trace metabolic pathways. | Feeding experiments with ¹³C-labeled precursors confirmed tryptophan and GGPP as the building blocks of indole diterpenoids. | nih.govrsc.orgacs.org |
Biological Activities and Molecular Mechanisms of Action
Modulation of Acyl-CoA:Cholesterol Acyltransferase (ACAT) Activity
Acyl-CoA:cholesterol acyltransferase (ACAT) is an intracellular enzyme responsible for the esterification of cholesterol, a critical process in cellular cholesterol homeostasis. Terpendoles, including Terpendole K, have been identified as inhibitors of this enzyme. satoshi-omura.infomdpi.com
In Vitro Enzyme Inhibition Kinetics in Mammalian Microsome Systems
In studies utilizing rat liver microsomes, this compound demonstrated moderate inhibitory activity against ACAT. acs.org The half-maximal inhibitory concentration (IC50) for this compound was determined to be 38.0 μM. acs.orgkitasato-u.ac.jpacs.org This level of inhibition is comparable to that of other terpendole derivatives such as Terpendole J (38.8 μM) and Terpendole L (32.4 μM). acs.orgacs.org In contrast, other related compounds exhibit a wide range of potencies. For instance, Terpendole C is a much more potent inhibitor with an IC50 of 2.10 μM, while Terpendole G shows significantly weaker activity with an IC50 of 388 μM. kitasato-u.ac.jp The presence of an additional prenyl residue on the diterpene moiety of some terpendoles is thought to contribute to more potent ACAT inhibition. satoshi-omura.infokitasato-u.ac.jp
| Compound | IC50 (μM) against ACAT in Rat Liver Microsomes |
| Terpendole A | 15.1 |
| Terpendole B | 26.8 |
| Terpendole C | 2.10 |
| Terpendole D | 3.20 |
| Terpendole E | 228 |
| Terpendole F | 221 |
| Terpendole G | 388 |
| Terpendole H | 230 |
| Terpendole I | 145 |
| This compound | 38.0 |
| Terpendole L | 32.4 |
| Paspaline (B1678556) | 134 |
| Emindole SB | 41.0 |
Data sourced from multiple studies. acs.orgkitasato-u.ac.jpacs.org
Effects in Cellular Models (e.g., J774 Macrophages)
The inhibitory effect of terpendoles on ACAT has also been evaluated in cellular models, such as J774 macrophages. satoshi-omura.infokitasato-u.ac.jp While specific data for this compound in this cellular assay is not extensively detailed in the reviewed literature, studies on other terpendoles provide valuable context. For example, Terpendole D was identified as the most potent ACAT inhibitor in J774 macrophages among the tested compounds and exhibited high specificity, as determined by comparing its ACAT inhibitory activity to its cytotoxicity. satoshi-omura.infokitasato-u.ac.jp Terpendole C also demonstrated potent inhibition of ACAT in this cell line with an IC50 of 0.46 μM, without affecting cell growth. targetmol.cn This suggests that the ACAT inhibitory activity of these compounds observed in enzymatic assays translates to a cellular context.
Investigation of Cellular and Molecular Interactions related to Neurological Function
Indole (B1671886) diterpenes are well-known for their effects on the nervous system, with many compounds in this class exhibiting tremorgenic properties. mdpi.com Research has focused on their interactions with ion channels to understand the molecular basis of these neurological effects.
Modulation of High-Conductance Ca2+-Activated K+ (Maxi-K/BK) Channels by Related Indole Diterpenes
Several indole diterpenes, structurally related to this compound, are potent modulators of high-conductance Ca2+-activated K+ (Maxi-K or BK) channels. nih.govpnas.org These channels play a crucial role in regulating neuronal excitability and neurotransmitter release. google.comgoogle.com Compounds like paxilline (B40905), paspalitrem A, aflatrem, and penitrem A have been shown to potently inhibit Maxi-K channels. nih.gov This inhibition is thought to contribute to some of the pharmacological properties of these compounds. nih.gov The interaction is allosteric, meaning the compounds bind to a site on the channel protein distinct from the toxin binding site. nih.gov Interestingly, while some indole diterpenes inhibit the binding of charybdotoxin (B568394) (a known Maxi-K channel blocker), others, like paxilline, enhance it, yet all potently inhibit channel activity in electrophysiological experiments. nih.gov
Studies on Structural Features Correlated with In Vitro Biological Effects on Neurological Models
Structure-activity relationship (SAR) studies have begun to elucidate the chemical features of indole diterpenes that are important for their biological effects. For instance, the hydroxyl group at the C-13 position of the diterpenoid nucleus has been identified as critical for the tremorgenic activity of some of these compounds. mdpi.com The tremorgenic potency of this compound has been noted, distinguishing it from other less active terpendoles. mdpi.com The complex ring structure common to paspaline-derived indole diterpenoids, including the terpendoles, forms the basis for these neurological activities. mdpi.com However, the relationship between Maxi-K channel inhibition and tremorgenicity is not straightforward, as some potent channel blockers are not tremorgenic. nih.gov
Inhibition of Mitotic Kinesin Eg5 Activity
Recent research has identified a novel target for some terpendole compounds: the mitotic kinesin Eg5. This motor protein is essential for the formation of the bipolar mitotic spindle during cell division, making it an attractive target for anticancer drug development. tandfonline.comcapes.gov.br Terpendole E, a close structural relative of this compound, was identified as a specific inhibitor of the M phase of the cell cycle. satoshi-omura.infotandfonline.com It was found to inhibit both the motor activity and the microtubule-stimulated ATPase activity of human Eg5. capes.gov.brkit.edu This inhibition leads to the formation of a monoastral spindle and mitotic arrest. capes.gov.brnih.gov
Importantly, this activity appears to be distinct from the ACAT inhibitory effects of these compounds. capes.gov.brnih.gov While Terpendole E is a potent Eg5 inhibitor, other terpendoles, such as C, H, and I, showed no inhibitory activity against this motor protein, highlighting the subtle structural requirements for this interaction. mdpi.comkit.edu The specific activity of this compound on Eg5 has not been extensively reported, but the findings with its analogs suggest a potential avenue for future investigation.
Terpendole E as a Specific Kinesin Eg5 Inhibitor and its Biosynthetic Link to this compound
Terpendole E is recognized as the first natural product inhibitor of the mitotic kinesin Eg5. nih.gov It is a key biosynthetic intermediate in the production of other terpendoles, including this compound, within the fungus Chaunopycnis alba (also known as Albophoma yamanashiensis). nih.govtandfonline.comsatoshi-omura.info The biosynthesis of these complex indole-diterpenes originates from paspaline, a common precursor for this class of compounds. nih.gov
Genetic studies have identified a biosynthetic gene cluster responsible for producing terpendoles. nih.gov Within this cluster, specific enzymes catalyze the sequential modification of the molecular structure. The enzyme TerQ is responsible for converting paspaline into Terpendole E. nih.gov Subsequently, other enzymes, such as the P450 monooxygenases TerP and TerK, are involved in converting Terpendole E into downstream terpendole compounds. nih.gov Specifically, Terpendole E is an intermediate in the biosynthetic pathway leading to this compound. researchgate.net Researchers have successfully overproduced Terpendole E by disrupting the terP gene, which encodes the enzyme that converts Terpendole E to other derivatives, confirming its role as a crucial intermediate. nih.gov
Molecular Targeting and Mechanistic Studies of Kinesin Inhibition
The primary molecular target of Terpendole E is the human kinesin Eg5 (also known as KSP), a motor protein essential for mitosis. aacrjournals.orgnih.gov Eg5 plays a critical role in establishing a bipolar mitotic spindle by separating centrosomes. tandfonline.comaacrjournals.org
The mechanism of inhibition involves the disruption of the motor protein's function. Terpendole E inhibits both the intrinsic motor activity and the microtubule-stimulated ATPase (adenosine triphosphatase) activity of human Eg5. nih.govkit.edu This inhibition is specific, as Terpendole E does not affect conventional kinesin from bovine brain, highlighting its selectivity for Eg5. nih.gov The inhibition of ATPase activity is allosteric, meaning Terpendole E binds to a site on the kinesin motor domain that is distinct from the ATP-binding site. pnas.org This action prevents the release of ADP from the motor, stalling it in a state that is tightly bound to the microtubule and halting its movement. pnas.org
Impact on Cell Cycle Progression and Spindle Assembly in Cellular Assays
The specific inhibition of the Eg5 motor protein by compounds like Terpendole E has a profound impact on cell division. aacrjournals.org In cellular assays, treatment with Terpendole E leads to a distinct phenotype where cells are arrested in the M phase (mitosis) of the cell cycle. nih.govkit.edu
This mitotic arrest is characterized by the formation of a monoastral spindle, where a single aster of microtubules forms instead of the normal bipolar spindle. nih.govkit.eduaacrjournals.org This outcome is a direct result of Eg5 inhibition, as the motor protein is unable to push the centrosomes apart to establish two opposing spindle poles. aacrjournals.org A key feature of this activity is that Terpendole E does not affect the integrity of microtubules in cells during interphase, distinguishing its mechanism from that of tubulin-targeting drugs like taxol or vinca (B1221190) alkaloids. nih.gov This specificity makes Eg5 inhibitors a subject of interest in the development of novel antimitotic agents. aacrjournals.org
Activity against Sterol O-Acyltransferase (SOAT) Isozymes (SOAT1 and SOAT2)
Terpendoles were initially isolated as inhibitors of acyl-CoA:cholesterol acyltransferase (ACAT), now more commonly known as Sterol O-acyltransferase (SOAT). satoshi-omura.infokitasato-u.ac.jp This intracellular enzyme is responsible for catalyzing the formation of cholesteryl esters from cholesterol and is considered a potential target for managing atherosclerosis. nih.govmdpi.com There are two distinct isoforms of this enzyme, SOAT1 and SOAT2, which are found in different tissues and have different physiological roles. wikipedia.org SOAT1 is widely distributed in various tissues, while SOAT2 is predominantly found in the intestine and liver. wikipedia.org
Research into the inhibitory activity of various terpendole compounds against SOAT has shown a range of potencies. This compound exhibits moderate inhibitory activity against SOAT. kitasato-u.ac.jpmdpi.com In an enzyme assay using rat liver microsomes, this compound demonstrated an IC₅₀ value of 38.0 μM. kitasato-u.ac.jp This activity is less potent than that of other derivatives like Terpendole C (IC₅₀ = 2.10 μM) and Terpendole D (IC₅₀ = 3.20 μM), but stronger than that of Terpendole E (IC₅₀ = 228 μM). satoshi-omura.infokitasato-u.ac.jp Studies on newer terpendole congeners have highlighted that some compounds can exhibit selective inhibition of SOAT2, which is considered a key target for preventing atherosclerosis and fatty liver disease. nih.gov
| Compound | IC₅₀ (μM) kitasato-u.ac.jp |
|---|---|
| Terpendole A | 15.1 |
| Terpendole B | 26.8 |
| Terpendole C | 2.10 |
| Terpendole D | 3.20 |
| Terpendole E | 228 |
| Terpendole J | 38.8 |
| This compound | 38.0 |
| Terpendole L | 32.4 |
| Paspaline | 134 |
| Emindole SB | 41.0 |
Other Reported Biological Activities in Research Models (e.g., Anti-insect activity of related indole diterpenes)
The indole diterpenoid class of natural products, to which this compound belongs, is known for a wide array of biological activities beyond SOAT and kinesin inhibition. nih.govkib.ac.cnmdpi.com One of the most frequently reported activities for this structural family is anti-insect activity. nih.govtaylorfrancis.com
Numerous indole diterpenes isolated from various fungal species have demonstrated potent insecticidal or antifeedant properties in research models. nih.govkib.ac.cnnih.gov For example, nodulisporic acids, which are structurally related, show significant activity against fleas. nih.gov Other compounds have been tested against agricultural pests like the fall armyworm (Spodoptera frugiperda), with some demonstrating superior insecticidal activities compared to commercial standards like abamectin. nih.gov The mechanism of this insecticidal action can involve the regulation of genes related to peptidases and chitinases, ultimately affecting cuticle proteins and leading to larval death. nih.gov Another related compound, nominine, was identified as an insecticidal indole diterpene from the sclerotia of Aspergillus nomius. These findings underscore the potential of the indole diterpene scaffold in the search for new pest control agents. mdpi.com
Structure Activity Relationship Sar Studies of Terpendole K and Analogues
Correlating Structural Modifications with ACAT Inhibitory Potency
The inhibitory activity of terpendoles against Acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme crucial for the formation of cholesteryl esters, is highly dependent on their specific chemical structures. mdpi.com Studies on a series of terpendole analogues isolated from Albophoma yamanashiensis have demonstrated a clear correlation between structural modifications and inhibitory potency. kitasato-u.ac.jpnih.gov
Research indicates that the presence of an additional prenyl group attached to the diterpene portion of the molecule is a key determinant for potent ACAT inhibition. kitasato-u.ac.jp This is evident when comparing the IC₅₀ values of various terpendoles. Terpendole C, which possesses this feature, is the most potent inhibitor in the series, with an IC₅₀ value of 2.10 µM. kitasato-u.ac.jp Following in potency are Terpendole D (IC₅₀ = 3.20 µM), Terpendole A (IC₅₀ = 15.1 µM), and Terpendole B (IC₅₀ = 26.8 µM). kitasato-u.ac.jp
In contrast, analogues lacking this specific prenylation or having other structural alterations show significantly reduced activity. Terpendoles J, K, and L exhibit moderate inhibitory activity, with IC₅₀ values of 38.8 µM, 38.0 µM, and 32.4 µM, respectively. nih.gov The related compound emindole SB also shows moderate activity (IC₅₀ = 41.0 µM). kitasato-u.ac.jp A number of other analogues, including Terpendoles E, F, G, H, and I, as well as the parent compound paspaline (B1678556), are considered weak inhibitors with substantially higher IC₅₀ values. mdpi.comkitasato-u.ac.jpnih.gov This stark difference in potency underscores the critical role of specific side chains in the interaction with the ACAT enzyme.
| Compound | IC₅₀ (µM) | Potency |
|---|---|---|
| Terpendole C | 2.10 | High |
| Terpendole D | 3.20 | High |
| Terpendole A | 15.1 | Moderate |
| Terpendole B | 26.8 | Moderate |
| Terpendole L | 32.4 | Moderate |
| Terpendole K | 38.0 | Moderate |
| Terpendole J | 38.8 | Moderate |
| Emindole SB | 41.0 | Moderate |
| Paspaline | 134 | Weak |
| Terpendole I | 145 | Weak |
| Terpendole F | 221 | Weak |
| Terpendole E | 228 | Weak |
| Terpendole H | 230 | Weak |
| Terpendole G | 388 | Weak |
Structural Determinants for Modulatory Effects on Neurological Pathways and Ion Channels
Certain indole (B1671886) diterpenes, including members of the terpendole family, are known for their tremorgenic effects, a property linked to their ability to modulate ion channels. mdpi.commdpi.com The primary molecular target for this neurological activity is the high-conductance Ca²⁺-activated K⁺ (BK) channel. mdpi.comresearchgate.net The interaction with these channels can lead to tremors and motor function deficits. mdpi.comresearchgate.net
The structure-activity relationship for this neurotoxic effect is complex. Terpendole C, for instance, is recognized as a tremorgenic mycotoxin, similar to the related compounds paxilline (B40905) and lolitrem B. mdpi.comkitasato-u.ac.jp In mice, Terpendole C was found to be faster-acting and produced more intense tremors than an equivalent dose of paxilline. kitasato-u.ac.jp This suggests that the specific stereochemistry and functional groups of the terpendole scaffold enhance its activity at the BK channel.
Studies on the structurally related lolitrems have provided insight into the features required for high-potency BK channel inhibition. researchgate.net These studies highlight that subtle changes to the molecule's rings and side chains can dramatically alter its effect. researchgate.net For example, while lolitrem B is a potent BK channel inhibitor and tremorgen, the structurally similar paspalicine (B76017) also shows potent BK channel activity but is non-tremorgenic. mdpi.com This dissociation between channel inhibition and the manifestation of tremors suggests that the precise binding mode and its functional consequence are governed by very specific structural determinants within the indole diterpene framework. The tremorgenic activity of compounds like Terpendole C points to a specific conformation that effectively disrupts the normal function of BK channels in neurological pathways. mdpi.com
| Compound | Effect on BK Channels | Tremorgenic Activity |
|---|---|---|
| Terpendole C | Inhibitor (inferred) | Yes |
| Paxilline | Inhibitor | Yes |
| Lolitrem B | Potent Inhibitor | Yes |
| Paspalicine | Potent Inhibitor | No |
Influence of Chemical Modifications on SOAT Isozyme Selectivity
The enzyme previously known as ACAT is now understood to exist as two distinct isozymes, sterol O-acyltransferase 1 (SOAT1) and sterol O-acyltransferase 2 (SOAT2). nih.gov These isozymes have different functions, and the selective inhibition of SOAT2 is considered a promising strategy for treating conditions like atherosclerosis. nih.govresearchgate.net
Within the terpendole class, selectivity for these isozymes is a key area of SAR studies. Terpendole C, a potent but non-selective inhibitor, was found to inhibit both SOAT1 and SOAT2 to a similar extent, with reported IC₅₀ values of 10 µM for each isozyme. mdpi.comabcam.com Similarly, the newer congeners Terpendole O and Terpendole P were also found to inhibit both SOAT1 and SOAT2. nih.govnih.gov
Insights into achieving selectivity can be drawn from related natural products. For example, studies on the compound voluhemin B showed that it selectively inhibits SOAT2. mdpi.comresearchgate.net The key structural feature attributed to this selectivity is a methoxy (B1213986) group at the hemiaminal position. mdpi.com Another compound, identified as '5' in one study, was also found to be a selective SOAT2 inhibitor. researchgate.net These findings suggest that specific chemical modifications, such as the introduction of a methoxy group or alterations to the ring structure, could potentially confer SOAT2 selectivity to the terpendole scaffold. While a SOAT2-selective terpendole has not been explicitly reported, the SAR of related compounds indicates that targeted chemical synthesis could modify non-selective inhibitors like Terpendole C to achieve isozyme-specific activity.
| Compound | SOAT1 Inhibition | SOAT2 Inhibition | Selectivity |
|---|---|---|---|
| Terpendole C | IC₅₀ = 10 µM | IC₅₀ = 10 µM | Non-selective |
| Terpendole O | Inhibitor | Inhibitor | Non-selective |
| Terpendole P | Inhibitor | Inhibitor | Non-selective |
| Voluhemin B | - | Inhibitor | SOAT2 Selective |
| Compound '5' | - | Inhibitor | SOAT2 Selective |
Chemical Synthesis and Derivatization Approaches
Total Synthetic Strategies for Terpendole K and its Complex Analogues
The total synthesis of complex indole (B1671886) diterpenoids like this compound represents a significant challenge in organic chemistry, demanding innovative strategies for the construction of its intricate hexacyclic core. While a completed total synthesis of this compound has not been reported, the successful synthesis of its close analogue, (±)-terpendole E, by Kuwahara and coworkers provides critical insights into potential synthetic routes. nih.govtandfonline.comtandfonline.com
The strategy for (±)-terpendole E hinged on the creation of its tetracyclic core, followed by the formation of the indole ring. tandfonline.com A key challenge in synthesizing these molecules is the stereoselective installation of the quaternary carbon at the C3 position. nih.govtandfonline.com The synthesis of (±)-terpendole E commenced from a known tricyclic dihydroxy ketone, proceeding through a 13-step sequence. nih.govtandfonline.com Notable transformations included a diastereoselective, hydroxy-directed Simmons-Smith cyclopropanation and a subsequent dissolving metal reduction to install the C3 stereocenter. tandfonline.comtandfonline.com The indole moiety was constructed in the later stages of the synthesis using a palladium-mediated two-step process. tandfonline.com
Table 1: Key Strategic Steps in the Total Synthesis of (±)-Terpendole E
| Step | Transformation | Reagents/Conditions | Purpose |
| 1 | Silylation | TBSCl, imidazole | Protection of hydroxyl groups. |
| 2 | Ketone Reduction | L-Selectride | Stereoselective formation of an allylic alcohol. |
| 3 | Cyclopropanation | Et₂Zn, CH₂I₂ | Hydroxy-directed Simmons-Smith reaction to form a cyclopropyl (B3062369) alcohol. |
| 4 | Oxidation | DMP | Oxidation of the alcohol to a cyclopropyl ketone. |
| 5 | Reductive Opening | Li, NH₃, t-BuOH | Reductive cleavage of the cyclopropane (B1198618) ring to set the C3 quaternary center. |
| 6 | Indole Formation | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Palladium-catalyzed Buchwald-Hartwig amination followed by cyclization. tandfonline.com |
This table is based on the reported synthesis of (±)-terpendole E and illustrates the complexity of the approach.
A total synthesis of this compound would require overcoming additional hurdles compared to Terpendole E. The key structural differences in this compound include the presence of a C33-C34 double bond within a tetrahydropyran (B127337) ring and an additional isoprene-derived moiety forming a complex ether linkage. These features would necessitate a highly convergent and stereocontrolled strategy. Synthetic approaches towards other complex indole diterpenes, such as the penitrems and nodulisporic acids, have often relied on convergent strategies, including the Madelung indole synthesis and polycyclization cascades to rapidly assemble the core structure. nih.gov Any future synthesis of this compound would likely draw inspiration from these advanced methods to construct the elaborate eastern hemisphere of the molecule.
Semisynthetic Modifications and Analog Design
Semisynthesis offers a powerful avenue for generating structural analogs of complex natural products that are difficult to access through total synthesis. Given the existence of a wide array of naturally occurring terpendole compounds, a semisynthetic approach starting from a more abundant precursor is a viable strategy for producing this compound and novel analogs. mdpi.com Fungi such as Albophomayamana shiensis and Tolypocladium album produce a variety of terpendoles, which could serve as starting materials for chemical modification. mdpi.comuniprot.org
Analog design can be guided by structure-activity relationships. For instance, in penitrem analogs, modifications have been achieved through chemical reactions like bromination by adding KBr to the fermentation broth or through lead tetraacetate-mediated reactions. mdpi.com Similar strategies could be envisioned for the terpendole scaffold. The prenyl groups on many indole diterpenes are key sites for modification. For example, the prenyltransferase TerF is responsible for adding a prenyl group in the biosynthesis of Terpendole C, a direct precursor to this compound. uniprot.orgresearchgate.net
Potential semisynthetic modifications could include:
Late-stage C-H oxidation: To introduce new hydroxyl groups, altering the compound's polarity and potential for hydrogen bonding.
Modification of existing functional groups: The hydroxyl and ketone functionalities on the terpendole core are prime targets for esterification, etherification, or reduction/oxidation to explore their importance for biological activity.
Manipulation of the indole nucleus: Electrophilic substitution on the indole ring could introduce halogens or other small groups.
These modifications can generate a library of compounds for biological screening, helping to identify key structural motifs responsible for their activity and to develop leads with improved properties.
Chemoenzymatic Synthesis Methodologies Utilizing Biosynthetic Enzymes
Chemoenzymatic synthesis merges the efficiency of chemical synthesis for core structures with the unparalleled selectivity of enzymatic transformations for complex, late-stage modifications. nih.govbeilstein-journals.org The well-characterized biosynthetic pathway of the terpendoles makes this class of molecules an excellent candidate for such an approach. nih.gov
The biosynthesis of this compound proceeds from the common indole diterpene precursor paspaline (B1678556). uniprot.orgnih.gov A series of enzymatic steps, catalyzed by cytochrome P450 monooxygenases (CYPs), prenyltransferases, and dehydrogenases, elaborates this core into the various terpendole structures. mdpi.comnih.gov
Table 2: Key Biosynthetic Enzymes in the Terpendole Pathway
| Enzyme | Gene | Enzyme Class | Reaction |
| TerC | terC | Prenyltransferase | Condenses indole-3-glycerol phosphate (B84403) with GGPP. uniprot.org |
| TerM | terM | FAD-dependent monooxygenase | Epoxidizes 3-geranylgeranylindole (3-GGI). nih.gov |
| TerB | terB | Terpene cyclase | Cyclizes the epoxidized intermediate to form paspaline. uniprot.org |
| TerQ | terQ | P450 monooxygenase | Hydroxylates paspaline to yield terpendole E. nih.gov |
| TerF | terF | Prenyltransferase | Catalyzes prenylation to form terpendole C from terpendole I. uniprot.orgresearchgate.net |
| TerK | terK | P450 monooxygenase | Involved in the conversion of terpendole I to terpendole C. uniprot.orgnih.gov |
| Unknown Dehydrogenase | N/A | Dehydrogenase | Oxidizes terpendole C to yield this compound. researchgate.net |
A plausible chemoenzymatic strategy for this compound could involve the chemical synthesis of a key intermediate, such as terpendole I or terpendole C. These precursors could then be subjected to a series of enzymatic transformations. For instance, terpendole I could be converted to terpendole C using the enzymes TerF and TerK. uniprot.org The final, crucial step would be the oxidation of terpendole C to this compound, a reaction catalyzed in Chaunopycnis alba by a currently uncharacterized dehydrogenase. researchgate.net
The heterologous expression of these biosynthetic genes in a host organism like Aspergillus oryzae has proven successful for producing other complex indole diterpenes and could be applied here. researchgate.net This approach allows for the production of specific enzymes which can then be used in vitro with chemically synthesized substrates. This strategy not only facilitates access to the natural product but also opens the door to generating non-natural analogs by feeding the enzymes with synthetic substrate precursors, a cornerstone of modern drug discovery. nih.gov
Emerging Research Directions and Methodological Advances
Application of Advanced Omics Technologies in Terpendole Research
The study of Terpendole K and other indole (B1671886) diterpenoids is increasingly benefiting from the application of advanced "omics" technologies, including genomics, proteomics, and metabolomics. These high-throughput approaches provide a comprehensive understanding of the biosynthetic pathways, regulatory networks, and ecological functions of these complex natural products.
Genomics has been instrumental in identifying and characterizing the gene clusters responsible for the biosynthesis of indole diterpenoids. For instance, multi-genome analysis of fungi in the Clavicipitaceae family has revealed the dynamics of alkaloid loci, shedding light on the evolutionary origins of pathways leading to compounds like this compound. nih.gov By comparing the genomes of different fungal species and strains, researchers can identify the specific genes encoding the enzymes—such as geranylgeranyl diphosphate (B83284) synthase, FAD-dependent monooxygenases, and cytochrome P450 monooxygenases—that catalyze the intricate steps in the terpendole biosynthetic pathway. rsc.orgnih.gov This genomic information is crucial for understanding the diversity of indole diterpenoids and for engineering novel production methods.
Proteomics , the large-scale study of proteins, complements genomic data by providing information about the actual enzymatic machinery present in the cell at a given time. By analyzing the proteome of terpendole-producing fungi under different conditions, researchers can identify the key enzymes that are upregulated during indole diterpenoid biosynthesis. This can help to pinpoint rate-limiting steps in the pathway and inform strategies for metabolic engineering to enhance production.
Metabolomics , which involves the comprehensive analysis of all metabolites within an organism, is a powerful tool for discovering novel indole diterpenoids and for understanding the metabolic context of their production. researchgate.net Advanced analytical techniques, such as liquid chromatography coupled with high-resolution mass spectrometry (LC-MS), are used to profile the metabolome of fungal cultures and identify known and unknown terpendoles. researchgate.netpharmacognosy.us Metabolomic studies can also reveal how the production of this compound is influenced by environmental factors and interactions with other organisms. researchgate.net
The integration of these omics technologies provides a systems-level view of terpendole biology, from the genetic blueprint to the final chemical product. scribd.com This holistic approach is essential for unlocking the full potential of this compound and related compounds for various applications.
Heterologous Expression Systems for Enhanced Production and Diversification of Terpendoles
The native production of this compound and other indole diterpenoids in their natural fungal hosts is often low, hindering their detailed study and potential applications. Heterologous expression, which involves transferring the biosynthetic genes into a more tractable host organism, has emerged as a powerful strategy to overcome this limitation. google.com
Commonly used heterologous hosts for the production of fungal natural products include the yeast Saccharomyces cerevisiae and the filamentous fungus Aspergillus oryzae. rsc.org These hosts are well-characterized, easy to manipulate genetically, and capable of high-density cultivation, making them ideal "cell factories" for producing complex molecules like this compound. researchgate.net
The process of heterologous expression begins with the identification of the complete biosynthetic gene cluster for the desired terpendole. This cluster is then cloned and introduced into the host organism. google.com By expressing the entire pathway in a new host, researchers can often achieve significantly higher yields than in the native producer. For example, the heterologous expression of indole diterpene biosynthetic genes has been shown to increase the production of these compounds. google.com
Furthermore, heterologous expression systems offer a platform for the diversification of terpendoles. By manipulating the biosynthetic genes, researchers can create novel derivatives of this compound with potentially improved or altered biological activities. This can be achieved through several approaches:
Gene knockout: Deleting specific genes in the pathway can lead to the accumulation of intermediate compounds.
Gene swapping: Introducing genes from other indole diterpenoid pathways can result in the production of hybrid molecules.
Enzyme engineering: Modifying the catalytic properties of the biosynthetic enzymes can alter the structure of the final product. researchgate.net
These strategies, collectively known as combinatorial biosynthesis, allow for the creation of a wide range of novel terpendole analogs that can be screened for desired properties.
Computational Chemistry and Molecular Modeling for Mechanism Elucidation and SAR Prediction
Computational chemistry and molecular modeling are playing an increasingly important role in understanding the intricate details of this compound's biological activity. These in silico approaches provide insights into the molecular mechanisms of action and help to predict the structure-activity relationships (SAR) of this and related indole diterpenoids.
Mechanism Elucidation: Molecular docking simulations can be used to predict how this compound interacts with its biological targets. By modeling the binding of this compound to the active site of a protein, researchers can identify the key amino acid residues involved in the interaction and understand the molecular basis of its inhibitory or modulatory effects. This information is crucial for designing more potent and selective analogs.
Structure-Activity Relationship (SAR) Prediction: SAR studies aim to understand how changes in the chemical structure of a molecule affect its biological activity. Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, can be used to develop mathematical models that correlate the structural features of a series of compounds with their observed biological activities. These models can then be used to predict the activity of new, untested compounds, thereby guiding the design of more effective this compound derivatives.
By combining computational approaches with experimental data, researchers can gain a deeper understanding of the molecular pharmacology of this compound and accelerate the discovery of new therapeutic agents based on its chemical scaffold.
Ecological Roles of this compound and Related Indole Diterpenoids in Fungal-Plant Symbioses
This compound is part of a diverse class of indole diterpenoids produced by endophytic fungi, particularly those in the family Clavicipitaceae, which form symbiotic relationships with various grasses. nih.govresearchgate.net These compounds play crucial roles in the ecology of these symbioses, primarily by providing defense to the host plant against herbivores. researchgate.netnih.gov
The production of alkaloids by endophytic fungi is a key determinant of the mutualistic relationship between the fungus and its host grass. nih.gov These alkaloids, including indole diterpenoids like this compound, can deter feeding by a wide range of invertebrate and vertebrate herbivores. nih.gov The presence of these compounds in the plant tissues makes them unpalatable or toxic to grazing animals, thereby protecting the plant from being eaten.
The diversity of indole diterpenoids produced by a single fungal endophyte can be extensive, and this chemical diversity is thought to be an evolutionary adaptation to provide broad-spectrum defense against a variety of herbivores. Different indole diterpenoids may have different target specificities and potencies against different herbivore species.
Recent research has begun to unravel the complex ecological roles of these compounds in more detail. For example, studies have shown that the profile of indole diterpenoids produced by an endophyte can vary depending on the host plant species and environmental conditions. This suggests that the production of these compounds is tightly regulated to meet the specific defensive needs of the plant in its particular environment.
The table below summarizes the known ecological roles of this compound and related indole diterpenoids in fungal-plant symbioses.
| Compound Class | Producing Fungi | Host Plants | Ecological Role |
| Indole Diterpenoids | Epichloë species and other Clavicipitaceae fungi | Various grass species | Defense against invertebrate and vertebrate herbivores |
Understanding the ecological roles of this compound and other indole diterpenoids is not only important for basic science but also has practical implications for agriculture. By harnessing the defensive properties of these natural compounds, it may be possible to develop new strategies for pest control that are more sustainable and environmentally friendly than conventional pesticides. researchgate.net
Conclusion and Future Perspectives
Unresolved Questions and Challenges in Terpendole K Biosynthesis and Biological Function Research
Despite significant progress, several questions and challenges remain in the study of this compound. In its biosynthesis, the specific enzyme responsible for the final conversion of Terpendole C to this compound remains uncharacterized, described only as a dehydrogenase. researchgate.netresearchgate.net The precise mechanism, substrate specificity, and structure of this enzyme are yet to be determined, which presents a gap in the complete elucidation of the biosynthetic pathway. Understanding this final enzymatic step is crucial for potential bioengineering efforts to selectively produce or exclude this compound.
Regarding its biological function, while the tremorgenic effects of this compound are well-documented, a comprehensive understanding of its molecular targets and the full spectrum of its pharmacological activities is incomplete. Like other paspaline-derived IDTs, it is presumed to interact with large-conductance Ca2+-activated potassium (BK) channels, but detailed studies on its specific binding affinity and modulation effects compared to other terpendoles are needed to clarify structure-activity relationships. nih.gov It is unclear whether this compound possesses other significant biological activities beyond its neurotoxic effects. The potent tremorgenicity of this compound poses a significant challenge for exploring any other potential therapeutic applications, as this toxicity would need to be engineered out of the molecular structure without losing other desired functions.
Outlook for this compound as a Chemical Probe in Cellular Biology and Enzyme Studies
The future of this compound in research likely lies not in direct therapeutic use, but in its application as a specialized chemical probe. Its potent and specific tremorgenic activity suggests it could be a valuable tool for studying the physiological and pathological roles of its molecular targets, presumed to be BK channels, in the nervous system. nih.gov By observing the cellular and systemic effects of this compound administration in controlled research settings, scientists can gain insights into the function of these ion channels and their involvement in motor control and neurological disorders.
Furthermore, the terpendole biosynthetic pathway itself offers a rich field for enzyme studies. The enzymes within the this compound gene cluster, such as the prenyltransferase TerF and the various cytochrome P450 monooxygenases, exhibit complex and often multifunctional catalytic activities. uniprot.orgnih.gov Studying these enzymes can lead to the discovery of novel biocatalytic tools for synthetic biology. By understanding the function and substrate flexibility of enzymes like the terminal dehydrogenase that produces this compound, it may be possible to harness them in chemoenzymatic synthesis to create novel, non-toxic indole-diterpene analogues with potentially useful biological properties for drug discovery or agricultural applications. nih.gov The terpendole scaffold, exemplified by related compounds like the Eg5 inhibitor Terpendole E, demonstrates that this class of molecules has potential that could be unlocked through targeted biosynthetic and medicinal chemistry efforts, for which this compound remains a key reference compound. kitasato-u.ac.jp
Q & A
Q. What analytical techniques are most effective for elucidating the structural and stereochemical properties of Terpendole K?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for resolving carbon and hydrogen connectivity, while Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) identifies molecular formulas and fragmentation patterns. X-ray crystallography provides definitive stereochemical data, particularly for epoxy and indole-diterpene moieties. Circular Dichroism (CD) spectroscopy can further validate chiral centers by comparing experimental spectra with computational models .
Q. How is this compound biosynthesized in Epichloë species, and what enzymes are involved?
- Methodological Answer : The pathway begins with paspaline, which undergoes sequential oxidation and epoxidation via idtQ (cytochrome P450 monooxygenase) to form intermediates like terpendole E and G. This compound is synthesized from terpendole C through an idtD-mediated epoxidation step, followed by idtO-dependent modifications. Gene knockout studies using CRISPR-Cas9 in Epichloë sp. LpTG-3 strain AR37 confirm enzyme specificity and pathway validation .
Q. What is the ecological role of this compound in fungal-endophyte interactions?
- Methodological Answer : Bioassays using mutant fungal strains (e.g., ΔidtD or ΔidtO) compare insect toxicity or plant symbiosis effects. Metabolomic profiling of wild-type vs. mutant strains identifies this compound's contribution to anti-herbivory or stress resistance. Field studies correlate this compound concentrations with endophyte colonization efficiency in host grasses .
Advanced Research Questions
Q. How do researchers resolve contradictions in mass spectrometry data, such as unexpected oxygen-addition peaks ([M+H+O]+) in this compound analogs?
- Methodological Answer : Oxygen-addition artifacts in electrospray ionization (ESI)-MS are investigated using tandem MS (MS/MS) to isolate fragment ions (e.g., m/z 130 → 146 shifts in terpendole E). Protonation at indole nitrogen increases susceptibility to oxidation, as shown by comparing structurally similar terpendoles with/without indole protonation sites. Controlled experiments with antioxidants (e.g., ascorbic acid) or alternative ionization sources (e.g., MALDI) reduce artifacts .
Q. What experimental strategies determine the stereochemical specificity of epoxyjanthitrem intermediates in this compound biosynthesis?
- Methodological Answer : Isotopic labeling (e.g., O) traces oxygen incorporation during epoxidation. Comparative NMR analysis of intermediates (e.g., epoxyjanthitrem II vs. IV) identifies stereochemical markers. Enzymatic assays with purified idtF and idtA test substrate specificity for cis vs. trans epoxide formation .
Q. How do researchers validate the functional divergence of this compound compared to structurally related indole-diterpenes like Terpendole C or N?
- Methodological Answer : Structure-activity relationship (SAR) studies use synthetic analogs to test bioactivity (e.g., ion channel inhibition). Molecular docking simulations compare this compound’s binding affinity with mammalian targets (e.g., ryanodine receptors) against Terpendole C/N. Gene co-expression networks in fungal transcriptomes link biosynthetic gene clusters to metabolite diversification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
